molecular formula C16H11N3O2 B11846186 6-Quinolinamine, N-[(3-nitrophenyl)methylene]- CAS No. 84922-42-9

6-Quinolinamine, N-[(3-nitrophenyl)methylene]-

Cat. No.: B11846186
CAS No.: 84922-42-9
M. Wt: 277.28 g/mol
InChI Key: ULXKPFPPKHPTAI-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzylidene)quinolin-6-amine is a heterocyclic compound with the molecular formula C16H11N3O2. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a quinoline ring system. The unique structure of N-(3-Nitrobenzylidene)quinolin-6-amine makes it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)quinolin-6-amine typically involves the condensation of 3-nitrobenzaldehyde with quinolin-6-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N-(3-Nitrobenzylidene)quinolin-6-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(3-Nitrobenzylidene)quinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Nitrobenzylidene)quinolin-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzylidene)quinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects. The nitro group plays a crucial role in the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: N-(3-Nitrobenzylidene)quinolin-6-amine is unique due to its combination of a nitrobenzylidene moiety with a quinoline ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

84922-42-9

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-quinolin-6-ylmethanimine

InChI

InChI=1S/C16H11N3O2/c20-19(21)15-5-1-3-12(9-15)11-18-14-6-7-16-13(10-14)4-2-8-17-16/h1-11H

InChI Key

ULXKPFPPKHPTAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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